molecular formula C18H18F3N3O B7177658 N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide

N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B7177658
M. Wt: 349.3 g/mol
InChI Key: XAFORERIMLSIMQ-UHFFFAOYSA-N
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Description

N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl-substituted phenyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)15-3-1-13(2-4-15)11-24-10-7-16(12-24)23-17(25)14-5-8-22-9-6-14/h1-6,8-9,16H,7,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFORERIMLSIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=NC=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine Carboxamide: The final step involves coupling the pyrrolidine derivative with a pyridine carboxamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-4-carboxamide
  • N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-3-carboxamide
  • N-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-2-carboxamide

Uniqueness

The unique combination of the trifluoromethyl group, pyrrolidine ring, and pyridine carboxamide moiety in this compound distinguishes it from other similar compounds. This structural arrangement imparts specific physicochemical properties and biological activities that can be leveraged for various applications.

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